Methoxymethyl isocyanate

概要

説明

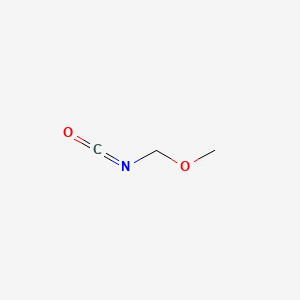

Methoxymethyl isocyanate is an organic compound with the chemical formula C3H5NO2. It is a colorless liquid with a pungent odor and is known for its high reactivity and toxicity. This compound is used in various industrial applications, particularly in the synthesis of other chemicals.

準備方法

Methoxymethyl isocyanate can be synthesized through several methods. One common method involves the reaction of methanol with isocyanates. The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the reaction. Industrial production often employs the phosgene process, where phosgene reacts with methanol to produce this compound . Non-phosgene methods, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, are also explored to mitigate the hazards associated with phosgene .

化学反応の分析

Nucleophilic Addition Reactions

The isocyanate group in methoxymethyl isocyanate reacts readily with nucleophiles such as water, alcohols, and amines.

Reaction with Water

This compound undergoes hydrolysis to produce methoxymethylamine, carbon dioxide, and heat:

This reaction is exothermic and accelerates at elevated temperatures or in the presence of acids/bases . The released CO₂ can cause pressure buildup in closed systems .

Reaction with Alcohols

Alcohols react with this compound to form urethanes (carbamates):

Base catalysts (e.g., sodium hydroxide) enhance the reaction rate, but solvent-free conditions may lead to violent polymerization . For example, in coatings, this compound reacts with polyols, though competing methanol release from methoxymethyl melamine can dominate in ternary systems .

Reaction with Amines

Primary and secondary amines attack the isocyanate group to form substituted ureas:

These reactions are highly exothermic and require controlled conditions .

Polymerization and Trimerization

This compound participates in self-addition reactions under specific conditions:

The methoxymethyl group’s electron-donating nature slightly reduces reactivity compared to aromatic isocyanates, but steric effects are minimal .

Co-reactions in Coating Systems

This compound is used in cross-linked coatings with methoxymethyl melamine and polyols :

-

Mechanism :

-

Methoxymethyl melamine generates a carbocation via methoxymethyl group cleavage.

-

The carbocation reacts with the isocyanate to form urea linkages.

-

Methanol released during reactions preferentially reacts with unblocked isocyanate groups.

-

-

Three-Component System :

Component Role Interaction This compound Cross-linker Reacts with carbocations from melamine Methoxymethyl melamine Carbocation source Initiates urea formation Polyol Co-reactant (minor role) Limited reaction due to methanol competition

Blocked isocyanates (e.g., methyl ethyl ketone oxime-blocked) delay urethane formation, requiring higher cure temperatures .

Incompatibility and Hazardous Reactions

This compound exhibits violent reactivity with:

Storage requires airtight containers to prevent moisture ingress and CO₂ buildup .

科学的研究の応用

Synthesis of Carbamate Pesticides

Methoxymethyl isocyanate serves as a precursor for synthesizing various carbamate pesticides. These pesticides are known for their effectiveness in controlling agricultural pests while being less persistent in the environment compared to other classes of pesticides. The following table summarizes some common carbamate pesticides derived from this compound:

| Pesticide Name | Chemical Structure | Use |

|---|---|---|

| Carbaryl | C12H15N | Insecticide for crops |

| Carbofuran | C12H15N | Nematocide and insecticide |

| Aldicarb | C7H10N2O4S | Insecticide for soil pests |

Polyurethane Production

In addition to its role in pesticide synthesis, this compound is also utilized in producing polyurethanes. Polyurethanes are versatile polymers used in foams, elastomers, and coatings. The compound's reactivity allows it to form cross-linked structures that enhance the mechanical properties of the resulting materials.

Case Study: Polyurethane Foam Production

A study demonstrated that the incorporation of this compound into polyurethane formulations resulted in enhanced thermal stability and mechanical strength. The research indicated that varying the ratio of this compound to polyol components could tailor the properties of the foam for specific applications, such as insulation materials and automotive components.

Protein Chemistry

This compound has also found applications in protein chemistry, particularly as a reagent for modifying amino acids. It can selectively protect sulfhydryl (SH) groups in proteins and peptides, allowing for more controlled chemical modifications.

Case Study: Reversible Protection of SH Groups

Research published in Angewandte Chemie highlighted the use of this compound for reversible protection of SH groups. This method allows chemists to manipulate protein structures without permanently altering their functionality, facilitating studies on protein interactions and folding.

Safety and Environmental Considerations

Despite its utility, this compound poses significant health risks due to its toxicity. Exposure can lead to severe respiratory issues and skin irritation. Therefore, handling must be conducted under strict safety protocols to mitigate risks associated with inhalation or skin contact.

作用機序

Methoxymethyl isocyanate exerts its effects through its high reactivity with nucleophiles. It can react with proteins, DNA, and other cellular components, leading to cellular damage and toxicity. The compound’s mechanism of action involves the formation of covalent bonds with nucleophilic sites in biological molecules, disrupting their normal function .

類似化合物との比較

Methoxymethyl isocyanate is similar to other isocyanates, such as methyl isocyanate and phenyl isocyanate. it is unique due to its methoxy group, which influences its reactivity and applications. Similar compounds include:

Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.

Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.

Hexamethylene diisocyanate: Commonly used in the production of polyurethanes.

This compound’s unique structure and reactivity make it valuable in specific industrial and research applications.

生物活性

Methoxymethyl isocyanate (MMIC) is a chemical compound that has garnered attention due to its biological activity, particularly in toxicological studies. This article provides a comprehensive overview of the biological effects of MMIC, including its mechanisms of action, toxicological implications, and relevant case studies.

This compound (MMIC)

- Molecular Formula : C3H7N1O2

- Boiling Point : 87°C

- Melting Point : Not specified

- Solubility : Reacts with water, forming toxic products

- Vapor Pressure : High, contributing to inhalation risks

The biological activity of MMIC is primarily characterized by its reactivity as an electrophile. It interacts with various biomolecules, leading to potential toxicity through several mechanisms:

- Alkylation of Biomolecules : MMIC can alkylate proteins and nucleic acids, disrupting normal cellular functions.

- Respiratory Irritation : Exposure to MMIC vapors can cause severe irritation to the respiratory tract, leading to symptoms such as cough, dyspnea, and pulmonary edema .

- Genotoxicity : Studies have indicated that exposure to MMIC can result in cytotoxic effects, including damage to bone marrow cells .

Case Study: Bhopal Disaster

The Bhopal disaster in 1984 highlighted the extreme toxicity of methyl isocyanate (MIC), a related compound. Although MMIC has not been studied as extensively as MIC, insights from MIC's toxicity provide valuable context:

- Acute Exposure Effects : Inhalation studies showed that high concentrations of MIC could lead to rapid mortality due to pulmonary damage. The LC50 values were found to be significantly lower in guinea pigs compared to rats, indicating species-specific sensitivities .

- Long-term Effects : Survivors exhibited chronic respiratory issues, suggesting that similar effects might be anticipated with MMIC exposure due to its chemical properties .

Table 1: Summary of Biological Effects of MMIC

Research Findings

Recent research has focused on understanding the specific biological activities associated with MMIC:

- A study indicated that MMIC exposure leads to significant inhibition of cholinesterase activity in vitro, which is critical for neurotransmission and muscle function .

- The compound's reactivity with water and other nucleophiles suggests that it could form harmful byproducts upon environmental exposure or during industrial processes.

特性

IUPAC Name |

isocyanato(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-6-3-4-2-5/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVHSOYSKFBUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Record name | METHOXYMETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074839 | |

| Record name | Methoxymethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxymethyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by inhalation and skin absorption. Vapors are heavier than air., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | METHOXYMETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxymethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6427-21-0 | |

| Record name | METHOXYMETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isocyanatomethoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6427-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methoxymethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxymethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the use of Methoxymethyl isocyanate as a protecting group in peptide chemistry?

A2: [] this compound shows promise as a reversible protecting group for sulfhydryl groups (-SH) in peptides and proteins. While the exact mechanism is not detailed in the provided abstracts, this application likely involves the reaction of this compound with the sulfhydryl group to form a stable S-methoxymethylcarbamate derivative. This protects the sulfhydryl group from unwanted reactions during peptide synthesis. The protecting group can then be removed under specific conditions to reveal the original sulfhydryl group. This highlights the potential of this compound in complex chemical synthesis strategies.

Q2: Are there any known methods for the preparation of this compound?

A3: [] One established method involves the thermal rearrangement of 5-methoxymethyldioxazolone. While the provided abstract doesn't delve into specifics, this suggests a pathway where the starting material undergoes a rearrangement at elevated temperatures, leading to the formation of this compound. This highlights the existence of specific synthetic routes to obtain this reagent.

Q3: Have there been any investigations into the potential pharmaceutical applications of this compound derivatives?

A4: [] While not directly focusing on this compound itself, research has explored thiocarbamoyl and carbamoyl derivatives of 2-amino-1-pyrrolines as potential antidiabetic agents. Although the connection to this compound is not explicitly stated in the abstract, this research direction indicates a broader interest in exploring the biological activity of molecules containing structural motifs similar to those found in this compound derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。